molecular formula C17H18N2O4 B6395129 6-(4-BOC-Aminophenyl)nicotinic acid CAS No. 1261936-55-3

6-(4-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6395129
CAS No.: 1261936-55-3
M. Wt: 314.34 g/mol
InChI Key: RIJYCAJKDNLKHN-UHFFFAOYSA-N
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Description

6-(4-BOC-Aminophenyl)nicotinic acid is a chemically modified derivative of nicotinic acid (vitamin B3), featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 6-position of the pyridine ring. This structural modification aims to enhance stability, bioavailability, or receptor specificity compared to unmodified nicotinic acid. The BOC group serves as a protective moiety for the amine, which can be deprotected in vivo or during synthesis to release the active compound.

Properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJYCAJKDNLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Exchange and Halogenation

The process begins with 2,5-dibromopyridine, which undergoes regioselective Grignard exchange using isopropyl magnesium chloride in tetrahydrofuran (THF) under a copper(I) bromide catalyst. Subsequent reaction with methyl chloroformate yields 6-bromonicotinic acid methyl ester, which is hydrolyzed to the free acid using potassium hydroxide (Scheme 1).

Reaction Conditions:

ParameterValueSource
CatalystCuBr (5 mol%)
SolventTHF
Temperature0–25°C (Grignard), 80°C (ester)
Yield85–90%

This method avoids hazardous permanganate oxidations and achieves >99% regioselectivity for the 6-bromo isomer.

Step 2: Suzuki-Miyaura Coupling to Introduce 4-Nitrophenyl Group

Palladium-Catalyzed Cross-Coupling

6-Bromonicotinic acid reacts with 4-nitrophenylboronic acid in a Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (2 mol%) and sodium carbonate in a 1,4-dioxane/water mixture (Scheme 2).

Optimized Parameters:

ParameterValueSource
CatalystPd(PPh₃)₄
BaseNa₂CO₃
Temperature90°C
Yield75–80%

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.

Step 3: Catalytic Hydrogenation to 4-Aminophenyl Derivative

Nitro Group Reduction

The nitro group in 6-(4-nitrophenyl)nicotinic acid is reduced to an amine using 10% palladium on carbon (Pd/C) under hydrogen gas (0.8–1.0 MPa) in methanol at 60°C.

Critical Data:

ParameterValueSource
Catalyst Loading10 wt% Pd/C
Pressure0.8–1.0 MPa H₂
Yield88–92%

This step avoids the safety risks of nitration reactions and achieves complete conversion within 5–7 hours.

Step 4: BOC Protection of the Amino Group

Di-tert-Butyl Dicarbonate Reaction

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in toluene at 80–100°C with ammonium chloride as a catalyst, yielding 6-(4-BOC-aminophenyl)nicotinic acid (Scheme 3).

Key Observations:

ParameterValueSource
SolventToluene
CatalystNH₄Cl
Yield90–95%

The BOC group enhances solubility for subsequent purification via recrystallization in n-heptane.

Optimization and Challenges in the Synthesis

Regioselectivity in Halogenation

The use of CuBr in THF ensures >99% selectivity for the 6-bromo isomer, critical for downstream coupling. Competing 2-bromo byproducts are minimized to <1% through controlled Grignard addition rates.

Hydrogenation Efficiency

Elevated hydrogen pressures (1.0 MPa) reduce reaction times by 30% compared to atmospheric conditions, though catalyst deactivation via nicotinic acid adsorption remains a concern.

Analytical Characterization

Spectroscopic Validation

The final product exhibits characteristic NMR signals: δ 8.95 (d, J = 2.1 Hz, 1H, pyridine H-2), 7.85 (d, J = 8.5 Hz, 2H, aryl H-3/H-5), and 1.35 (s, 9H, Boc CH₃). Purity is confirmed via HPLC (>98%) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .

Scientific Research Applications

6-(4-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Nicotinic Acid (Pyridine-3-carboxylic Acid)

Structural Differences: Nicotinic acid lacks the 6-(4-BOC-aminophenyl) substituent, featuring only a carboxyl group at the 3-position of the pyridine ring. Pharmacological Effects:

  • Hyperphosphatemia : Reduces serum phosphorus by inhibiting sodium-dependent phosphate transporters in the intestines. Meta-analyses show a 26% reduction in triglycerides (TG) and 63% increase in HDL after 8 weeks of treatment in dialysis patients .
  • Side Effects : Diarrhea incidence increases by 8%, with total adverse events at 41% .
    Clinical Use : Approved for dyslipidemia and off-label use in hyperphosphatemia.

Nicotinamide (Niacinamide)

Structural Differences : The carboxyl group of nicotinic acid is replaced by an amide group.
Pharmacological Effects :

  • Similar phosphorus-lowering efficacy but lacks significant lipid-modifying effects .
  • Lower risk of flushing compared to nicotinic acid but higher risk of thrombocytopenia in some studies .

Xanthinol Nicotinate

Structural Differences : A xanthine derivative coupled with nicotinic acid, enhancing cerebral bioavailability.
Pharmacological Effects :

  • Improves memory in elderly patients by enhancing cerebral oxygen supply, unlike nicotinic acid, which predominantly affects neuronal transmission in younger populations .
  • No reported data on phosphorus-lowering effects.

6-Substituted Nicotinic Acid Derivatives

Examples include 6-amino-4-methylnicotinic acid (similarity score: 0.88) and 6-(4-methylpiperazin-1-yl)nicotinic acid (similarity score: 0.76) . Key Features:

  • Substitutions at the 6-position alter receptor binding and metabolic stability. For instance, the BOC group in 6-(4-BOC-aminophenyl)nicotinic acid may delay degradation, prolonging therapeutic effects compared to unprotected amines .
  • Molecular weight (237.06 g/mol for (4-Boc-Aminophenyl)boronic acid vs. 123.11 g/mol for nicotinic acid) impacts pharmacokinetics .

Pharmacological and Chemical Comparisons

Table 1: Comparative Properties of 6-(4-BOC-Aminophenyl)nicotinic Acid and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Serum Phosphorus Reduction Lipid Effects (HDL/TG) Common Side Effects
Nicotinic acid 123.11 -COOH at C3 26% reduction (8 weeks) HDL↑63%, TG↓26% Diarrhea (8%), flushing
Nicotinamide 122.12 -CONH2 at C3 Comparable to nicotinic acid Minimal effect Thrombocytopenia risk
Xanthinol nicotinate 279.26 Xanthine + nicotinic acid Not studied Not reported Mild gastrointestinal
6-(4-BOC-Aminophenyl)nicotinic acid* ~300 (estimated) -BOC-aminophenyl at C6, -COOH at C3 Theoretical (based on structural analogs) Potential HDL modulation Expected lower GI toxicity due to BOC protection

Mechanism of Action

  • Nicotinic Acid : Acts via GPR109A receptors to inhibit lipolysis and phosphate transporters .
  • 6-(4-BOC-Aminophenyl)nicotinic Acid: The BOC group may slow enzymatic degradation, while the aminophenyl moiety could enhance binding to phosphate transporters or lipid receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-(4-BOC-Aminophenyl)nicotinic acid, and how do functional groups influence reaction design?

  • The synthesis typically involves BOC protection of the amine group on the phenyl ring before introducing the nicotinic acid moiety. A common approach is coupling a BOC-protected aminophenylboronic acid (e.g., 4-Boc-aminophenylboronic acid) with halogenated nicotinic acid derivatives via Suzuki-Miyaura cross-coupling . The BOC group prevents undesired side reactions during subsequent functionalization. Post-coupling, deprotection under acidic conditions (e.g., TFA) yields the free amine, which may require re-protection depending on downstream applications.

Q. How can researchers optimize purification of 6-(4-BOC-Aminophenyl)nicotinic acid to ensure high purity (>95%)?

  • Chromatographic techniques (HPLC, flash chromatography) with polar stationary phases (e.g., C18 silica) are critical. Adjusting solvent gradients (water/acetonitrile with 0.1% formic acid) improves resolution. For intermediates, recrystallization from ethanol/water mixtures enhances purity by removing unreacted boronic acids or coupling byproducts . Purity validation via NMR (e.g., absence of residual solvents) and LC-MS (monitoring [M+H]+ ions) is recommended .

Q. What spectroscopic methods are most effective for characterizing structural features of this compound?

  • 1H/13C NMR : The BOC group’s tert-butyl protons (δ ~1.3 ppm) and carbamate carbonyl (δ ~155 ppm) confirm protection. Aromatic protons from the nicotinic acid (δ 7.5–9.0 ppm) and phenyl ring (δ 7.0–7.5 ppm) validate connectivity . FT-IR identifies carboxylic acid (1700–1720 cm⁻¹) and carbamate (1680–1700 cm⁻¹) stretches. HRMS ensures accurate mass matching (<2 ppm error) .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) impact the stability of 6-(4-BOC-Aminophenyl)nicotinic acid during storage and experimental use?

  • The BOC group is stable under neutral to slightly acidic conditions but hydrolyzes in strong acids (e.g., TFA) or prolonged basic environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in anhydrous DMSO at –20°C. In aqueous buffers (pH 7.4), aggregation may occur; sonication or co-solvents (e.g., 10% DMSO) improve solubility .

Q. What strategies can resolve contradictions in biological activity data between 6-(4-BOC-Aminophenyl)nicotinic acid and its deprotected analog?

  • Dose-response assays comparing BOC-protected vs. free amine forms are essential. For example, the BOC group may sterically hinder receptor binding, reducing activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like nicotinic acetylcholine receptors. Experimental validation via SPR or ITC quantifies binding kinetics . If discrepancies persist, consider metabolite profiling (LC-MS/MS) to detect in situ deprotection .

Q. How can researchers design SAR studies to explore the role of the BOC group in modulating pharmacological properties?

  • Synthesize analogs with alternative protecting groups (e.g., Fmoc, Ac) or substituents (e.g., methyl, halogen) on the phenyl ring. In vitro assays (e.g., enzyme inhibition, cellular uptake) paired with computational QSAR models identify critical steric/electronic parameters. For instance, bulkier groups may reduce membrane permeability (logP via HPLC), while electron-withdrawing substituents enhance metabolic stability .

Q. What advanced analytical techniques are required to identify degradation products under oxidative conditions?

  • LC-HRMS/MS with collision-induced dissociation (CID) fragments degradants. For example, oxidation of the nicotinic acid moiety generates hydroxylated byproducts (m/z +16). EPR spectroscopy detects radical intermediates during peroxomonosulfate-mediated oxidation . X-ray crystallography of co-crystals with stabilizing agents (e.g., cyclodextrins) reveals structural vulnerabilities .

Q. How can computational modeling predict interactions between 6-(4-BOC-Aminophenyl)nicotinic acid and biological targets?

  • Density Functional Theory (DFT) calculates electrostatic potentials to map nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability in lipid bilayers or protein pockets. For neuropharmacology targets, homology modeling of nicotinic receptors (e.g., α4β2 subtype) identifies key hydrogen bonds (e.g., with Asp-195) .

Methodological Considerations Table

ChallengeSolutionReference
Low coupling efficiency in Suzuki-Miyaura reactionUse PdCl₂(dppf) catalyst with degassed DMF/H₂O (3:1) at 80°C
Acid-sensitive degradation during deprotectionEmploy TFA/DCM (1:4) at 0°C for 30 min, followed by rapid neutralization
Aggregation in aqueous buffersAdd 0.1% Tween-20 or 10% cyclodextrin derivatives

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